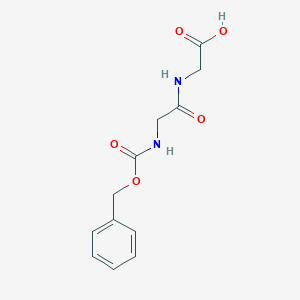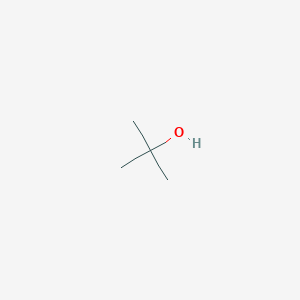
4-Iodo-1-butène
Vue d'ensemble
Description
4-Iodo-1-butene, commonly abbreviated as 4-IB, is an organic compound and a halogenated hydrocarbon. It is a colorless liquid with an aromatic odor and a boiling point of 102 °C. 4-IB is an important intermediate for the synthesis of many organic compounds, and is widely used in the pharmaceutical, agrochemical and petrochemical industries. It is also used as a reagent in the synthesis of organometallic compounds.
Applications De Recherche Scientifique
Synthèse organique
Le 4-Iodo-1-butène est un réactif polyvalent en synthèse organique, en particulier dans la formation de liaisons carbone-carbone. Il sert d’agent alkylant, permettant l’introduction du groupe butényle dans diverses molécules organiques. Ce composé est essentiel dans la synthèse de structures plus grandes et plus complexes, servant souvent de précurseur dans la préparation de produits pharmaceutiques et d’agrochimiques .
Recherche pharmaceutique
Dans la recherche pharmaceutique, le this compound est utilisé comme élément constitutif pour la synthèse de divers médicaments. Son groupe iodo peut subir d’autres réactions pour créer des composés ayant des effets thérapeutiques potentiels. Par exemple, il peut être utilisé dans la synthèse d’agents anti-inflammatoires, où l’iode agit comme un groupe fonctionnel clé dans la molécule active finale .
Chimie des polymères
Le this compound joue un rôle dans le développement de nouveaux polymères. Il peut agir comme comonomère, réagissant avec d’autres monomères pour former des copolymères ayant des propriétés uniques. Ces matériaux peuvent présenter une résistance, une flexibilité ou une résistance chimique améliorées, ce qui les rend adaptés à une large gamme d’applications industrielles .
Science des matériaux
En science des matériaux, le this compound est utilisé pour modifier les propriétés de surface des matériaux. Il peut être utilisé pour introduire des groupes fonctionnels à la surface des polymères ou des nanoparticules, qui peuvent ensuite être utilisés pour réagir davantage avec d’autres produits chimiques, conduisant au développement de matériaux avancés ayant des caractéristiques spécifiques telles que l’hydrophobicité ou la conductivité .
Chimie analytique
Le this compound est utilisé comme étalon en chimie analytique pour l’étalonnage de divers instruments. En raison de ses propriétés physiques et chimiques bien définies, il sert de composé de référence dans des techniques telles que la chromatographie en phase gazeuse et la spectrométrie de masse, aidant à l’analyse précise de mélanges complexes .
Science de l’environnement
En science de l’environnement, le this compound peut être étudié pour son comportement et son devenir dans l’environnement. Les chercheurs peuvent étudier ses produits de dégradation, sa toxicité potentielle et son impact environnemental à long terme. Cette recherche est cruciale pour évaluer les risques associés à l’utilisation de ce composé dans les processus industriels .
Recherche en biochimie
Le this compound est également exploré en biochimie pour son potentiel à modifier les biomolécules. Il peut être utilisé pour marquer les protéines ou les acides nucléiques, permettant aux chercheurs de suivre ces molécules dans les cellules ou dans diverses analyses biochimiques. La réactivité de ce composé avec les macromolécules biologiques peut fournir des informations sur leur fonction et leurs interactions .
Safety and Hazards
Propriétés
IUPAC Name |
4-iodobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7I/c1-2-3-4-5/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYNHBKPCGGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337524 | |
| Record name | 4-Iodo-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7766-51-0 | |
| Record name | 1-Butene, 4-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodobut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing halogenated butenes like 4-Iodo-1-butene and its fluorinated analogs?
A1: Halogenated alkenes like 4-Iodo-1-butene are valuable intermediates in organic synthesis. The presence of both a halogen atom and a carbon-carbon double bond makes them versatile building blocks for various reactions, including nucleophilic substitutions and additions. [, ]
Q2: The research highlights the use of DBU as a base for synthesizing 3,3,4,4-Tetrafluoro-4-iodo-1-butene. Why is DBU preferred over other bases like KOH or Et3N in this specific case?
A2: The choice of base for eliminating HI to form the final product is crucial. The research indicates that:
- KOH, while effective for the bromo analog, leads to significant degradation of the iodo-containing starting material. [] This suggests a greater sensitivity of the iodo compound towards strong bases.
- Et3N, a weaker base, results in a low yield (25%), indicating its inefficiency in promoting the elimination reaction. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)












